Phosphoric acid, isodecyl ester

Description

Properties

IUPAC Name |

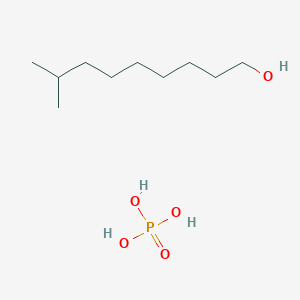

8-methylnonan-1-ol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O.H3O4P/c1-10(2)8-6-4-3-5-7-9-11;1-5(2,3)4/h10-11H,3-9H2,1-2H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGDIFCKFFCXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCO.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56572-86-2 | |

| Record name | Phosphoric acid, isodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056572862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, isodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, isodecyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Process Overview

The most common and industrially relevant method for preparing phosphoric acid, isodecyl ester is the direct esterification of orthophosphoric acid with isodecyl alcohol. This involves reacting phosphoric acid (H3PO4) with isodecyl alcohol (a branched C10 alcohol) under controlled conditions to form the ester and water as a byproduct.

Reaction Conditions and Catalysts

- Catalysts: Acid catalysts such as sulfuric acid are traditionally used to accelerate the esterification reaction. Basic catalysts or amines may be used in some processes to enhance reaction rates and selectivity.

- Temperature: The reaction is typically conducted at elevated temperatures (around 150–180°C) to facilitate water removal and drive the equilibrium toward ester formation.

- Water Removal: A water-entraining agent such as toluene or xylene is often employed to continuously remove the water formed during the reaction by azeotropic distillation, which shifts the equilibrium toward ester production and improves yield.

- Molar Ratios: The molar ratio of phosphoric acid to isodecyl alcohol generally ranges from 1:1 to 1:5 to optimize conversion and minimize unreacted starting materials.

Advantages

- High yields of di- and trialkyl phosphoric esters can be obtained, which are difficult to achieve using other phosphorus reagents like phosphorus pentoxide.

- The reaction mixture can be purified by vacuum distillation to remove unreacted alcohol without olefin formation.

- The resulting product is typically light in color, indicating minimal side reactions or degradation.

Representative Patent Example

According to US Patent US4921990A, the process involves:

- Contacting orthophosphoric acid with isodecyl alcohol in the presence of 0.05 to 0.2 mole equivalents of a basic compound (e.g., amines or alkali hydroxides) and a water-entraining agent (toluene/xylene).

- Performing the reaction at a temperature sufficient to remove water azeotropically.

- Vacuum distillation to remove unreacted alcohol and isolate the ester mixture.

- Optionally converting the ester mixture into salts (alkali metal, ammonium, or alkanolamine salts) for specific applications.

| Parameter | Typical Range/Condition |

|---|---|

| Catalyst | Sulfuric acid or amines |

| Temperature | 150–180°C |

| Molar ratio (H3PO4:ROH) | 1:1 to 1:5 |

| Water removal agent | Toluene or xylene |

| Reaction time | Several hours (varies by scale) |

| Product purification | Vacuum distillation |

Industrial Continuous Esterification

Continuous Reactor Process

In industrial production, continuous reactors are employed where phosphoric acid and isodecyl alcohol are fed continuously into a reactor vessel. The ester product is continuously removed, improving process efficiency and yield.

- This setup allows better control of reaction parameters such as temperature, residence time, and catalyst concentration.

- Continuous removal of water and unreacted alcohol optimizes conversion and reduces side reactions.

- The continuous process is scalable and suitable for large-scale manufacture of phosphoric acid esters.

Alternative Synthetic Routes and Related Compounds

While direct esterification is the primary method, related organophosphorus esters (e.g., phosphonic acid esters or diphenyl phosphates) are synthesized by similar esterification reactions involving phosphonic or phosphoric acids and corresponding alcohols or phenols under acid catalysis.

The preparation of sulfonic acid esters, although chemically distinct, shares similarities in esterification methodology, involving reaction of sulfonic acids with alcohols or alkylating agents under controlled temperature and solvent conditions. This illustrates the general applicability of esterification chemistry to organophosphorus and related acid esters.

Summary Table of Preparation Methods

Research Findings and Notes

- The presence of basic additives (amines or alkali hydroxides) in the reaction mixture accelerates the condensation reaction and improves ester yields.

- Removal of unreacted alcohol by vacuum distillation before neutralization prevents olefin formation, preserving product integrity.

- Multistage potentiometric titration and phosphorus content analysis are used to characterize the ester mixture and confirm the degree of esterification.

- The esterification process can be fine-tuned by adjusting catalyst type, temperature, and solvent to optimize product properties such as color, viscosity, and purity.

Chemical Reactions Analysis

Types of Reactions: Phosphoric acid, isodecyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze back into phosphoric acid and isodecyl alcohol.

Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products:

Hydrolysis: Phosphoric acid and isodecyl alcohol.

Oxidation: Depending on the oxidizing agent, various oxidized products can be formed.

Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Phosphoric acid, isodecyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phosphoric acid, isodecyl ester involves its ability to form stable complexes with various molecules. This property is particularly useful in catalysis and drug delivery systems. The ester can interact with molecular targets through hydrogen bonding and electrostatic interactions, facilitating various biochemical and chemical processes .

Comparison with Similar Compounds

Phosphoric Acid, Dodecyl Diphenyl Ester (C24H35O4P)

Triphenyl Phosphate (C18H15O4P)

- Properties: Higher rigidity, lower solubility in nonpolar solvents, and higher thermal stability (melting point: 50°C) .

Isopropylphenyl Diphenyl Phosphate (C21H21O4P)

- Structure : Isopropyl-substituted phenyl group and two phenyl groups.

- Properties : Enhanced flame-retardant efficiency due to synergistic radical scavenging from isopropyl and phenyl groups .

- Applications : Widely used in electronics and automotive industries, outperforming isodecyl esters in high-temperature stability .

Functional Analogs: Phosphite Esters

Triisodecyl Phosphite Ester (C30H63O3P)

- Structure : Three isodecyl chains attached to a phosphite core (P=O replaced by P–O–C).

- Properties : Higher hydrolytic instability but superior antioxidant activity in lubricants .

- Synthesis : Produced via esterification of isodecyl alcohol with PCl3 under controlled conditions (96.8% yield) .

Environmental and Toxicological Profiles

*Estimated based on dodecyl analog.

Key Research Findings

- Extraction and Detection : Phosphoric acid, isodecyl diphenyl ester is recoverable from municipal waste incinerator ashes using supercritical fluid extraction, indicating environmental persistence .

- Toxicity Trends : Branched-chain esters (e.g., isodecyl) show lower acute toxicity than linear-chain analogs (e.g., dodecyl) but higher bioaccumulation due to steric protection against enzymatic degradation .

- Regulatory Status : Listed under 40 CFR 721.10685 as a "significant new use" substance, requiring EPA reporting for industrial applications .

Q & A

Q. What methodologies assess the long-term neurotoxic effects of this compound in mammalian models?

Q. Q. How can sediment-water partitioning coefficients () be experimentally determined for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.